7-Hydroxy-DL-tryptophan

Übersicht

Beschreibung

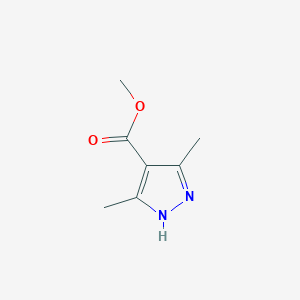

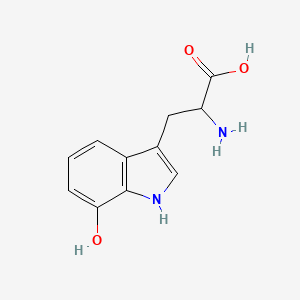

7-Hydroxy-DL-tryptophan is a group of stereoisomers . It is a chemical compound with a mass of 220.084792±0 dalton and a chemical formula of C₁₁H₁₂N₂O₃ . Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, is an essential α-amino acid .

Synthesis Analysis

Tryptophan and its metabolites, including 7-Hydroxy-DL-tryptophan, can be analyzed using liquid chromatography–electrospray ionization tandem mass spectrometry . This method allows for the separation of tryptophan and its 15 metabolites within 15 minutes without derivatization .

Molecular Structure Analysis

The molecular formula of 7-Hydroxy-DL-tryptophan is C11H12N2O3 . Its average mass is 220.225 Da and its monoisotopic mass is 220.084793 Da .

Chemical Reactions Analysis

Tryptophan is metabolized into kynurenine by three endogenous enzymes: tryptophan-2,3-dioxygenase (TDO), indoleamine-2,3-dioxygenase-1 (IDO1), and IDO-2 . This is the first and rate-limiting step of the kynurenine pathway .

Physical And Chemical Properties Analysis

7-Hydroxy-DL-tryptophan has a density of 1.5±0.1 g/cm³ . Its boiling point is 520.6±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.6±3.0 kJ/mol .

Wissenschaftliche Forschungsanwendungen

Biosynthetic Incorporation and Spectroscopic Probing

7-Hydroxy-DL-tryptophan and its analogues, such as 5‐hydroxytryptophan and 7‐azatryptophan, are being explored for biosynthetic incorporation into proteins. This incorporation is useful for studying protein-DNA and protein-protein complexes using spectroscopic methods. For instance, Wong and Eftink (1997) demonstrated the incorporation of these analogues into staphylococcal nuclease, showing minimal perturbation in protein structure and stability, which is promising for detailed structural and functional studies of proteins (Wong & Eftink, 1997).

Tryptophan Metabolism and Brain Function

Tryptophan metabolism, involving compounds like 7-Hydroxy-DL-tryptophan, plays a significant role in brain function. Gal (1974) found that enzymatic formation of L- and D-Kynurenine from tryptophan precursors occurs in brain tissue, which highlights the importance of tryptophan metabolism in neurochemical processes (Gal, 1974). Similarly, Jéquier et al. (1969) and Coppen et al. (1965) explored how tryptophan hydroxylase, which converts tryptophan to 5-hydroxy-L-tryptophan, is involved in neurotransmitter synthesis in the brain and beef pineal, indicating its significance in mental health and neurological disorders (Jéquier et al., 1969), (Coppen et al., 1965).

Structural Studies and Molecular Imaging

Structural studies of tryptophan metabolites, including 7-Hydroxy-DL-tryptophan, have been conducted to understand their molecular configurations better. Wakahara et al. (1973) investigated the crystal and molecular structure of 5-Hydroxy-DL-Tryptophan, providing insights into its stereoconfiguration, which is crucial for understanding its interactions in biological systems (Wakahara et al., 1973). Additionally, Washburn et al. (1979) examined DL-[carboxyl-11C]tryptophan, a similar compound, for its potential in pancreatic imaging, indicating the use of tryptophan derivatives in diagnostic imaging (Washburn et al., 1979).

Safety And Hazards

Zukünftige Richtungen

Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, plays a key role in multiple disease processes including cancer . Imaging tryptophan uptake and metabolism in vivo can be achieved with tryptophan derivative positron emission tomography (PET) radiotracers . This could be a potential future direction for 7-Hydroxy-DL-tryptophan.

Eigenschaften

IUPAC Name |

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRKJZICBNQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376717 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-DL-tryptophan | |

CAS RN |

52899-02-2 | |

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.